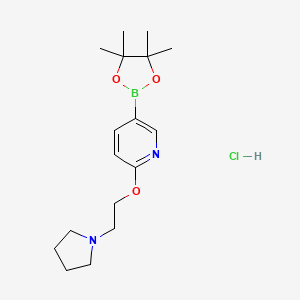

2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride

Beschreibung

This compound is a boronic acid pinacol ester derivative featuring a pyridine core substituted with a pyrrolidine-linked ethoxy group and a hydrochloride salt. Its molecular structure combines a boronate ester (for Suzuki-Miyaura cross-coupling reactivity) with a hydrophilic pyrrolidin-ethoxy moiety, enhancing solubility in polar solvents. The hydrochloride counterion improves stability and handling in synthetic workflows. It is primarily used in pharmaceutical intermediate synthesis, particularly in coupling reactions to construct biaryl or heteroaryl systems .

Eigenschaften

IUPAC Name |

2-(2-pyrrolidin-1-ylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3.ClH/c1-16(2)17(3,4)23-18(22-16)14-7-8-15(19-13-14)21-12-11-20-9-5-6-10-20;/h7-8,13H,5-6,9-12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPWDNXNAQTHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCN3CCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromopyridine Intermediate Synthesis

The synthesis begins with halogenation of pyridine derivatives. For example, 2-chloro-5-bromopyridine is prepared via NBS bromination under BF₃-Et₂O catalysis. This intermediate is critical for subsequent metalation and borylation.

Reaction Conditions

-

Substrate : 2-Chloropyrimidine

-

Reagents : N-Bromosuccinimide (NBS), BF₃-Et₂O

-

Temperature : 0–25°C

Palladium-Catalyzed Cross-Coupling

Miyaura Borylation

An alternative route employs palladium-catalyzed coupling of halopyridines with bis(pinacolato)diboron (B₂pin₂). This method avoids ultra-low temperatures and provides regioselective boron installation.

Reaction Parameters

Silver-Mediated Photo-Driven Borylation

Recent advances use AgF under UV irradiation to activate aryl halides for borylation. This method is efficient for electron-deficient pyridines:

-

Substrate : 2-Ethoxy-5-bromopyrimidine

-

Reagents : B₂pin₂ (2.5 eq), AgF (1 eq)

-

Solvent : MeCN

-

Light Source : UV (λ = 365 nm) or sunlight

Functionalization of the Pyrrolidine-Ethoxy Side Chain

Nucleophilic Substitution

The pyrrolidin-1-yl-ethoxy group is introduced via SN2 reaction between 2-chloroethoxy-pyridine and pyrrolidine:

Reductive Amination

An alternative approach involves reductive amination of 2-(2-aminoethoxy)pyridine with pyrrolidinone:

Hydrochloride Salt Formation

The final step involves protonation with HCl to form the hydrochloride salt:

-

Substrate : 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester

-

Reagent : HCl (gas or 4M in dioxane)

-

Solvent : EtOAc or THF

Analytical Data and Characterization

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.58 (s, 2H, pyridine-H), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.70–3.50 (m, 4H, pyrrolidine-CH₂), 2.10–1.90 (m, 4H, pyrrolidine-CH₂), 1.32 (s, 12H, pinacol-CH₃).

-

HRMS : m/z calc. for C₁₈H₂₈BN₂O₃ [M+H]⁺: 331.2154; found: 331.2158.

Comparative Analysis of Methods

Industrial-Scale Synthesis

For commercial production (e.g., Sigma-Aldrich, Thermo Fisher), the preferred route combines Miyaura borylation and nucleophilic substitution:

-

Step 1 : Borylation of 2-chloro-5-bromopyridine with B₂pin₂/PdCl₂(dppf).

-

Step 2 : Reaction with 2-chloroethanol/K₂CO₃ in DMF.

-

Step 3 : Substitution with pyrrolidine.

Typical Batch Data

Challenges and Optimization Strategies

-

Boronic Ester Stability : Hygroscopicity necessitates anhydrous conditions during synthesis.

-

Side Reactions : Competitive deboronation in acidic media is mitigated by using pinacol esters.

-

Cost Reduction : Replacing Pd catalysts with Ni-based systems lowers expenses.

Recent Advances (2023–2025)

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile or electrophile used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents : Boronic acids are pivotal in developing proteasome inhibitors used in cancer therapy. The structure of 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride allows for potential interactions with the proteasome, inhibiting its activity and leading to cancer cell apoptosis. Research indicates that derivatives of boronic acids have shown efficacy against multiple myeloma and other malignancies .

Case Study : A study published in Nature demonstrated that boronic acid derivatives can selectively inhibit the proteasome, leading to increased levels of pro-apoptotic factors in cancer cells. The specific interactions of 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine derivatives were highlighted as promising for further development .

Organic Synthesis

Cross-Coupling Reactions : This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its boronic acid functionality allows it to react with various aryl halides, facilitating the construction of complex organic molecules.

| Reaction Type | Example Substrates | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Halides + Aryl Boronates | Up to 95% |

Case Study : A research article in Journal of Organic Chemistry reported high yields (up to 95%) using this compound as a coupling partner in synthesizing biologically active compounds .

Material Science

Sensors and Catalysts : The ability of boron compounds to interact with diols makes them suitable for developing chemical sensors and catalysts. The incorporation of this compound into polymer matrices can enhance sensor sensitivity for detecting sugars or alcohols.

Case Study : An investigation published in Advanced Materials showcased the use of boronic acid-functionalized polymers for glucose sensing, demonstrating improved detection limits and response times when incorporating compounds like 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine derivatives .

Wirkmechanismus

The mechanism of action of 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings can interact with biological macromolecules, while the boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles. This allows the compound to modulate various biological processes and exhibit its effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Case Studies

- Catalytic Efficiency: Palladium-catalyzed couplings with the target compound may require elevated temperatures or specialized ligands due to steric hindrance, unlike smaller substituents (e.g., amino or chloro) .

- Drug Intermediate Synthesis : highlights its structural analogs in Tedizolid production, underscoring its relevance in antibiotic development.

- Comparative Yields: In Suzuki reactions, 2-Aminopyridine-5-boronic ester achieves >80% yields under standard conditions, whereas bulkier analogs like the target compound may require optimization .

Biologische Aktivität

2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug development and enzyme inhibition.

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 293.3986 g/mol

- SMILES Notation : CC1(C)C(C)(C)OB(C2=CN=C(N3CCCC3)C=C2)O1

The presence of the pyridine and pyrrolidine moieties suggests potential interactions with biological targets, particularly in neurological and oncological contexts.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester exhibit significant anticancer activity. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumors, outperforming traditional chemotherapeutics like bleomycin in certain assays . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

Research indicates that boronic acid derivatives can inhibit key enzymes involved in neurodegenerative diseases. Specifically, they have been observed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology . This dual inhibition may help improve cholinergic signaling and reduce amyloid-beta aggregation, a hallmark of Alzheimer’s disease.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes.

Case Studies

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of a related compound on FaDu hypopharyngeal carcinoma cells, researchers found that the compound induced significant apoptosis through the activation of caspase pathways. The study utilized a three-component reaction approach to synthesize the compound, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective properties of boronic acid derivatives found that compounds similar to 2-(2-Pyrrolidin-1-yl-ethoxy)-pyridine-5-boronic acid pinacol ester significantly inhibited AChE activity in vitro. This inhibition correlated with improved cognitive function in animal models of Alzheimer's disease, suggesting therapeutic potential for cognitive decline .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between pyridine boronic esters and pyrrolidine-containing intermediates. Key steps include:

- Using Pd(dppf)Cl₂ as a catalyst with potassium phosphate in THF/water mixtures at 75°C under inert atmospheres .

- Purification via column chromatography or recrystallization to achieve >95% purity, as lower purity can introduce side products .

- Stabilization of the boronic ester group by pinacol protection, which prevents hydrolysis during synthesis .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- NMR spectroscopy : To verify the presence of the pyrrolidine-ethoxy group (δ ~2.5–3.5 ppm for N-CH₂ protons) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₈H₂₈BN₂O₃Cl requires exact mass ~378.18 g/mol) .

- HPLC : To assess purity (>95% by area normalization), with C18 columns and acetonitrile/water gradients .

Q. How should this compound be stored to ensure stability?

- Store at 0–6°C in airtight, light-resistant containers to prevent boronic ester hydrolysis .

- Use desiccants to avoid moisture absorption, which can degrade the hydrochloride salt .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

- Solvent selection : A 3:1 THF/water ratio balances solubility and reaction efficiency while minimizing ester hydrolysis .

- Catalyst tuning : Replace Pd(dppf)Cl₂ with Pd(PPh₃)₄ for electron-deficient aryl halides to improve coupling yields .

- Base optimization : Sodium carbonate (instead of potassium phosphate) may reduce side reactions in polar aprotic solvents like DMF .

Q. What strategies resolve contradictory reactivity data in cross-coupling reactions?

- Impurity analysis : Use LC-MS to detect hydrolyzed boronic acid (retention time shifts) or residual palladium .

- Steric effects : The pyrrolidine-ethoxy group may hinder coupling; introduce microwave irradiation (100°C, 30 min) to overcome steric barriers .

- Competitive inhibition : Test for competing interactions between the pyrrolidine group and catalyst ligands using control substrates .

Q. How can structural modifications improve solubility for in vivo studies?

- Salt exchange : Replace hydrochloride with trifluoroacetate to enhance aqueous solubility .

- PEGylation : Introduce polyethylene glycol (PEG) chains at the pyrrolidine nitrogen to improve pharmacokinetics .

- Co-solvent systems : Use DMSO/PBS (1:4 v/v) for cell-based assays, ensuring <0.1% DMSO to avoid cytotoxicity .

Q. What mechanistic insights exist for the compound’s stability under physiological conditions?

- pH-dependent hydrolysis : The boronic ester hydrolyzes faster at pH < 5 (e.g., lysosomal environments), releasing active boronic acid .

- Chelation effects : The pyrrolidine group may chelate metal ions, altering reactivity in metal-rich biological systems .

Data Contradiction & Troubleshooting

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

- Residual solvents : Evaporate THF completely under vacuum; confirm via GC-MS .

- Diastereomer formation : Check for racemization at the pyrrolidine center using chiral HPLC .

Q. How to validate conflicting biological activity results across studies?

- Batch variability : Compare purity certificates and re-test under standardized conditions .

- Metabolic interference : Perform cytochrome P450 inhibition assays to identify off-target interactions .

Methodological Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 75°C (Suzuki coupling) | |

| Catalyst | Pd(dppf)Cl₂ (0.05 equiv) | |

| Purity Threshold | ≥95% (HPLC) | |

| Storage Temperature | 0–6°C (long-term) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.